REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:11])=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].[C:12](=[O:15])([O-])O.[Na+].ICl.[I-:19].[C:20](OC(=O)C)(=[O:22])[CH3:21].[CH3:27]N(C1C=CC=CN=1)C>CO.ClCCl>[C:20]([NH:1][C:2]1[C:3]([CH3:11])=[C:4]([C:5]([I:19])=[CH:6][C:7]=1[CH3:8])[CH2:9][O:10][C:12](=[O:15])[CH3:27])(=[O:22])[CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1C)CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
after the addition of iodine monochloride
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of methanol
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane (50 mL)
|
Type
|
WASH
|
Details
|
washed with 10% solution of sodium thiosulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The desired compound was purified by trituration with dichloromethane and hexane
|
Type
|
CUSTOM
|
Details
|
to give in 1.9 g of iodide
|
Type
|
STIRRING
|
Details
|
stirred for a period of 12 h at room temperature
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with aqueous sodium hydrogen carbonate, 1.0 M hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The desired compound was triturated with dichloromethane and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C(=C(COC(C)=O)C(=CC1C)I)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |